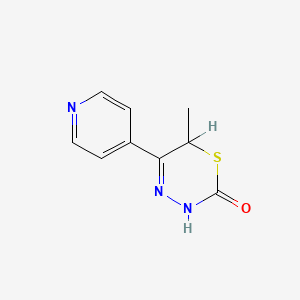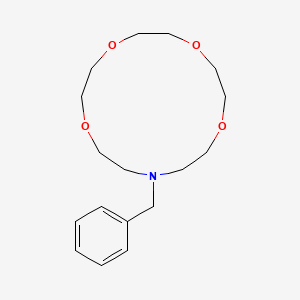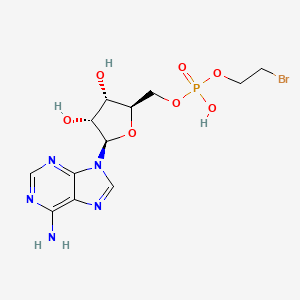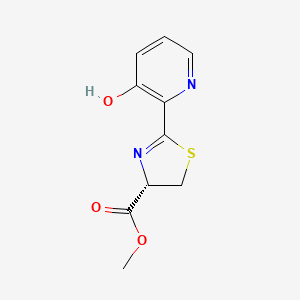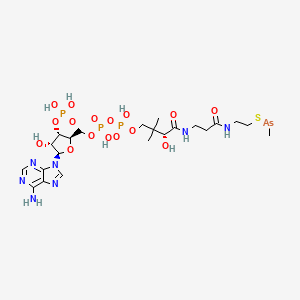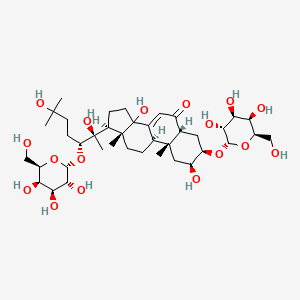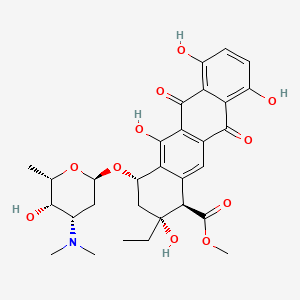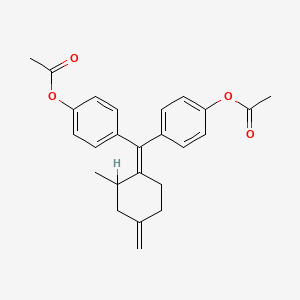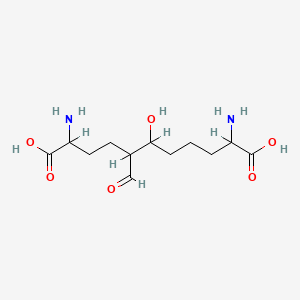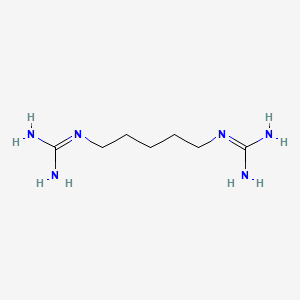![molecular formula C15H16N2O B1207721 1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)
1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,8-dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone is a pyrroloquinoline.
Aplicaciones Científicas De Investigación
Anticancer Potential
A derivative of this compound, specifically 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, has shown high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting apoptosis as a probable mechanism of cell death (Via et al., 2008).
Other related compounds, such as 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives, synthesized through a Bischler type reaction and tested for in vitro anti-proliferative properties, have shown promising and selective cytotoxic effects toward leukemia cells (Rao et al., 2015).
Antimicrobial Activity
- New pyrazole derivatives containing a 2-methylquinoline ring system, which includes compounds like 1-(3,5-dimethyl-4-(substitutedphenyldiazenyl)-1H-pyrazol-1-yl)-2-((2-methylquinolin-8-yl)oxy)ethanones, have been evaluated for in vitro antibacterial activity against various bacteria and antifungal activity. Compounds from this study showed significant antibacterial activity against both Gram-positive and Gram-negative strains (Raju et al., 2016).
Synthesis and Characterization
A study focusing on the synthesis of new series of dihydropyrrolo[2,3-h]quinolines shows the versatility of these compounds in creating a library of new pyrrolo[2,3-h]quinolines with various biological activities. This research highlights the importance of efficient synthesis methods for such compounds (Liao & Zhu, 2019).
The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands demonstrate the potential application of these compounds in catalysis, particularly in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Further Applications
- The compound (6aR,9R)‐4‐(2‐(dimethylamino)ethyl)‐N‐phenyl‐9‐(pyrrolidine‐1‐carbonyl)‐6,6a,8,9‐tetrahydroindolo[4,3‐fg]quinoline‐7(4H)‐carboxamide, an ergoline derivative, has been identified as a promising drug candidate for the treatment of narcolepsy, showcasing the diverse therapeutic potential of these compounds (Auberson et al., 2014).
Propiedades
Nombre del producto |
1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
1-(6,8-dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone |
InChI |
InChI=1S/C15H16N2O/c1-9-6-10(2)16-14-7-12-4-5-17(11(3)18)15(12)8-13(9)14/h6-8H,4-5H2,1-3H3 |
Clave InChI |
PWJUBTOPMCVVII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=C3C(=C2)CCN3C(=O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



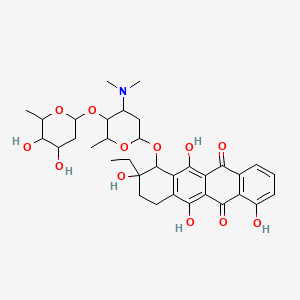
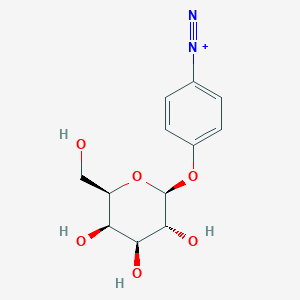
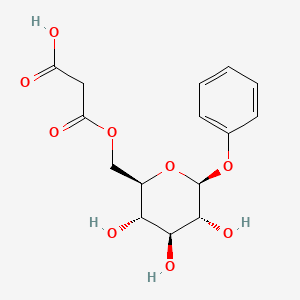
![3-(Dimethylamino)-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1207646.png)
